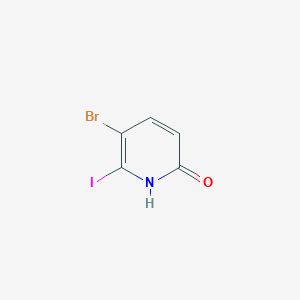

5-Bromo-6-iodo-1H-pyridin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-6-iodo-1H-pyridin-2-one is a chemical compound with the molecular formula C5H3BrINO. It is a heterocyclic compound that contains both bromine and iodine atoms attached to a pyridinone ring. This compound is widely used in scientific research due to its unique properties and reactivity.

Métodos De Preparación

The synthesis of 5-Bromo-6-iodo-1H-pyridin-2-one typically involves halogenation reactions. One common method is the bromination of 6-iodo-1H-pyridin-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at a specific temperature to ensure the selective introduction of the bromine atom at the desired position .

Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine and iodine atoms in this compound participate in nucleophilic aromatic substitution (NAS) and metal-mediated displacement reactions.

Key Examples:

| Reagent/Conditions | Target Halogen | Product | Yield | Source |

|---|---|---|---|---|

| KOH, I₂ in DMF (25°C, 4h) | Bromine | 5-Iodo-6-iodo-1H-pyridin-2-one | 82.5% | |

| CuI, K₂CO₃, i-PrOH (reflux) | Iodine | Sulfonamide derivatives | 70-85% |

-

Mechanistic Insight :

Suzuki-Miyaura Cross-Coupling Reactions

The iodine substituent exhibits high reactivity in palladium-catalyzed cross-couplings, enabling aryl–pyridinone bond formation.

Representative Reactions:

-

Optimized Conditions :

Comparative Halogen Reactivity

| Halogen | Bond Strength (kJ/mol) | Preferred Reaction |

|---|---|---|

| Br | 285 | Nucleophilic substitution (e.g., SNAr) |

| I | 213 | Cross-coupling (e.g., Suzuki, Ullmann) |

Data adapted from thermodynamic studies on halogenated heterocycles .

Challenges and Limitations

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

5-Bromo-6-iodo-1H-pyridin-2-one is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its halogenated structure allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry. For instance, it can participate in nucleophilic substitution reactions and cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic molecules with potential therapeutic effects.

Case Study: Synthesis of Anticancer Compounds

A study demonstrated the use of this compound in synthesizing novel pyridine derivatives with anticancer activity. The derivatives were evaluated for their cytotoxic effects against various cancer cell lines, showing promising results that indicate the potential for developing new anticancer agents .

Material Science

The compound's halogenated structure also makes it suitable for applications in material science. It is explored for developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The presence of bromine and iodine atoms enhances the electronic properties of the materials, potentially leading to improved performance in optoelectronic devices.

Biological Research

In biological research, this compound serves as a model compound to study the effects of halogenation on biological activity. Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand how halogenated compounds influence cellular functions.

Table 1: Summary of Biological Activities

| Study | Biological Activity Observed | Methodology |

|---|---|---|

| Anti-inflammatory effects | Reduction of pro-inflammatory cytokines | In vitro assays in cultured cells |

| Antimicrobial activity | Inhibition against Gram-positive bacteria | Disc diffusion method |

| Cytotoxicity in cancer cells | Significant cytotoxic effects | MTT assay on various cancer cell lines |

Chemical Biology

In chemical biology, this compound is employed to design probes and inhibitors for studying enzyme functions and signaling pathways. Its reactivity allows for the development of specific inhibitors that can modulate biological processes, providing insights into enzyme mechanisms and potential therapeutic targets.

Mecanismo De Acción

The mechanism by which 5-Bromo-6-iodo-1H-pyridin-2-one exerts its effects depends on its specific application. In pharmaceutical synthesis, the compound’s reactivity allows for the formation of various bioactive molecules. In biological research, the halogen atoms can interact with biological targets through halogen bonding, affecting the compound’s binding affinity and specificity.

The molecular targets and pathways involved vary based on the specific derivatives and applications. For example, halogenated pyridinones may target enzymes involved in metabolic pathways or signaling cascades, leading to changes in cellular functions and responses .

Comparación Con Compuestos Similares

5-Bromo-6-iodo-1H-pyridin-2-one can be compared with other halogenated pyridinones, such as:

5-Bromo-2(1H)-pyridinone: This compound contains only a bromine atom and lacks the iodine atom, resulting in different reactivity and applications.

6-Iodo-1H-pyridin-2-one: This compound contains only an iodine atom and lacks the bromine atom, leading to variations in its chemical behavior and uses.

5-Chloro-6-iodo-1H-pyridin-2-one: This compound contains a chlorine atom instead of a bromine atom, which can influence its reactivity and interactions with other molecules.

The uniqueness of this compound lies in the presence of both bromine and iodine atoms, which provides a distinct combination of reactivity and properties that can be harnessed for various scientific applications.

Actividad Biológica

5-Bromo-6-iodo-1H-pyridin-2-one is a halogenated pyridinone that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring both bromine and iodine substituents, enhances its reactivity and biological interactions. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C₅H₃BrINO

- Molecular Weight : 299.89 g/mol

- Structural Characteristics : The compound possesses a pyridinone ring system with halogen substituents that influence its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form halogen bonds, which can enhance binding affinities with various biological targets. This mechanism is critical in the development of inhibitors for enzymes and other proteins involved in metabolic pathways and signaling cascades.

Applications in Biological Research

This compound serves multiple roles in scientific research:

- Pharmaceutical Synthesis : It acts as an intermediate in synthesizing diverse pharmaceutical agents.

- Chemical Biology : The compound is utilized to design probes and inhibitors for studying enzyme functions and cellular signaling pathways.

- Material Science : Its halogenated structure contributes to the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

| Compound Name | Key Features |

|---|---|

| 5-Bromo-2(1H)-pyridinone | Contains only a bromine atom; different reactivity. |

| 6-Iodo-1H-pyridin-2-one | Contains only an iodine atom; distinct properties. |

| 5-Chloro-6-iodo-1H-pyridin-2-one | Chlorine instead of bromine; alters reactivity. |

The presence of both bromine and iodine in this compound provides unique reactivity compared to its analogs, potentially leading to novel biological activities .

Research Findings

Recent studies have highlighted the compound's potential as a model for investigating the effects of halogenation on biological activity. For instance, researchers have explored its interactions with specific enzymes, revealing structure–activity relationships that inform the design of more potent inhibitors .

Case Study: Inhibition of Enzymatic Activity

A study focusing on the inhibitory effects of halogenated pyridinones demonstrated that this compound exhibited significant binding affinity towards target enzymes involved in viral replication processes. The presence of both halogens was found to enhance the compound's efficacy compared to non-halogenated counterparts .

Future Directions

Research into this compound continues to expand, with ongoing investigations into its role as a therapeutic agent. Potential applications include:

- Development of Antiviral Agents : Targeting viral enzymes to inhibit replication.

- Cancer Therapeutics : Exploring interactions with proteins involved in tumor growth.

- Material Science Innovations : Utilizing its properties in developing new materials for electronic applications.

Propiedades

IUPAC Name |

5-bromo-6-iodo-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrINO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJSQYGHBFEFRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.